molecular formula C15H22N2O B4959144 1-acetyl-4-(2-phenylpropyl)piperazine

1-acetyl-4-(2-phenylpropyl)piperazine

Cat. No.: B4959144
M. Wt: 246.35 g/mol
InChI Key: WSEPXPOQRZDWKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Acetyl-4-(2-phenylpropyl)piperazine is a piperazine derivative characterized by an acetyl group at the 1-position and a 2-phenylpropyl substituent at the 4-position of the piperazine ring. Piperazine derivatives are widely studied for their pharmacological versatility, including roles as antipsychotics, antidepressants, and antimicrobial agents . The acetyl group may enhance metabolic stability, while the 2-phenylpropyl moiety likely influences lipophilicity and receptor interactions .

Properties

IUPAC Name

1-[4-(2-phenylpropyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-13(15-6-4-3-5-7-15)12-16-8-10-17(11-9-16)14(2)18/h3-7,13H,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSEPXPOQRZDWKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCN(CC1)C(=O)C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Piperazine Derivatives

Structural and Physicochemical Properties

Piperazine derivatives vary significantly based on substituent type, position, and spacer groups. Key structural analogs and their properties include:

Compound Substituents Solubility (μM) pKa (piperazine N) Key Structural Features
1-Acetyl-4-(2-phenylpropyl)piperazine Acetyl (1-position), 2-phenylpropyl (4-position) Not reported Estimated ~6–7* Bulky lipophilic group; acetyl reduces basicity
1-Benzoyl-4-(4-methoxyphenyl)piperazine Benzoyl (1-position), 4-methoxyphenyl (4-position) Low ~3.8–5.0 Aromatic stacking; hydrogen bonding
GBR12909 (Vanoxerine) Bis(4-fluorophenyl)methoxyethyl (1-position), 3-phenylpropyl (4-position) Moderate ~7.5 Extended spacer; CYP3A4 metabolism
4-(4-Methoxyphenyl)piperazine Unsubstituted N, 4-methoxyphenyl (4-position) High ~8.1 Polar methoxy group; high basicity

*Estimated based on analogs with ethylene spacers .

Key Observations :

  • Hydrogen Bonding : Compounds with hydrogen-bonding substituents (e.g., hydroxyl or methoxy groups) exhibit crystalline packing and altered bioavailability .
Pharmacological and Metabolic Profiles
Compound Target Activity Metabolic Pathway Selectivity (DAT/SERT)
This compound Antifungal (inferred from analogs) Likely CYP3A4 (analogs) Not reported
GBR12909 Dopamine reuptake inhibition CYP3A4 (92% contribution) 88–93-fold (DAT)
1-Aroyl-4-(4-methoxyphenyl)piperazines Monoamine modulation Not reported Lower abuse potential
Piperazine isosteres Retained potency in metabolic stability Reduced CYP-mediated oxidation Varies by structure

Key Observations :

  • Metabolic Stability : The acetyl group in this compound may mitigate oxidative metabolism compared to unsubstituted piperazines, which are prone to deethylation or N-oxidation .
  • Activity-Selectivity Trade-offs : Rigid analogs like GBR12909 derivatives show high dopamine transporter (DAT) selectivity, whereas flexible spacers or polar groups reduce transporter affinity .
Key Research Findings
  • Solubility and pKa : Ethylene or methylene spacers between the piperazine and aromatic groups improve solubility (e.g., 80 μM at pH 6.5) compared to directly attached substituents (e.g., 20 μM) .
  • Structural Rigidity : Bridged piperazines (e.g., 3,8-diaza[3.2.1]bicyclooctane) in GBR12909 analogs enhance DAT binding affinity (IC₅₀ = 8.0 nM) but reduce metabolic clearance .
  • Metabolic Hotspots : Piperazine rings are susceptible to CYP3A4-mediated oxidation, but substituents like acetyl or bulky aryl groups can shield this liability .

Q & A

Basic: What synthetic methodologies are recommended for 1-acetyl-4-(2-phenylpropyl)piperazine, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or coupling reactions. For example:

  • Step 1: React 1-(2-phenylpropyl)piperazine with acetylating agents (e.g., acetyl chloride) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under inert conditions. Use a base like triethylamine to neutralize HCl byproducts .
  • Step 2: Monitor reaction progress via thin-layer chromatography (TLC) in a hexane:ethyl acetate (2:1) solvent system. Optimize reaction time (6–7 hours) and temperature (room temperature) to avoid side products .
  • Purification: Use column chromatography with silica gel (ethyl acetate:hexane, 1:8) for isolation. Confirm purity via HPLC or melting point analysis .

Basic: How should researchers characterize the structural integrity of this compound?

Methodological Answer:
Key analytical techniques include:

  • Nuclear Magnetic Resonance (NMR): Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm substituent positions. For instance, the acetyl group (COCH3\text{COCH}_3) appears as a singlet at ~2.1 ppm in 1H^1H-NMR .
  • Mass Spectrometry (MS): Use high-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C15H20N2O\text{C}_{15}\text{H}_{20}\text{N}_2\text{O}: 260.15 g/mol) and fragmentation patterns .
  • Elemental Analysis: Validate empirical formula (C, H, N, O percentages) to confirm purity >95% .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

Methodological Answer:

  • Substituent Variation: Synthesize derivatives by modifying the acetyl group or phenylpropyl chain. For example, replace the acetyl group with sulfonyl or propionyl moieties to assess lipophilicity effects .
  • In Vitro Assays: Test derivatives for target activity (e.g., antimicrobial, anticancer) using:
    • DPPH Assay: Measure radical scavenging activity (IC50_{50}) for antioxidant potential .
    • Bacterial Biofilm Quantification: Use crystal violet staining to assess anti-biofilm activity against pathogens like Staphylococcus aureus .
  • Computational Modeling: Perform density functional theory (DFT) calculations to correlate electronic properties (HOMO-LUMO gaps) with bioactivity .

Advanced: What strategies resolve contradictions between computational predictions and experimental bioactivity data?

Methodological Answer:

  • Molecular Docking Validation: Re-dock the compound into target proteins (e.g., enzymes or receptors) using AutoDock Vina. Compare binding affinities with experimental IC50_{50} values to identify discrepancies .
  • Experimental Replication: Conduct dose-response assays in triplicate to confirm activity trends. For example, if a derivative shows high predicted binding but low experimental inhibition, assess solubility or cell permeability via logP calculations .
  • Meta-Analysis: Cross-reference data with literature on structurally similar piperazines (e.g., antiplatelet activity in cyclodextran-modified derivatives) to identify structural determinants of activity .

Advanced: How can researchers balance toxicity reduction and biological efficacy in derivatives?

Methodological Answer:

  • Toxicity Screening: Use in vitro models (e.g., HEK293 cells) for acute toxicity via MTT assay. Compare LD50_{50} values of parent compound and derivatives .
  • Structural Modifications: Introduce biocompatible groups (e.g., PEG chains) or encapsulation agents (e.g., β-cyclodextrin) to improve safety profiles. Note: β-cyclodextrin reduces toxicity but may lower activity, requiring iterative optimization .
  • In Vivo Validation: Perform rodent studies to assess therapeutic index (e.g., efficacy in infection models vs. liver/kidney toxicity markers) .

Advanced: What computational and experimental approaches are synergistic for pharmacological evaluation?

Methodological Answer:

  • Pharmacokinetic Modeling: Use SwissADME to predict absorption, distribution, metabolism, and excretion (ADME). Focus on blood-brain barrier permeability if targeting neurological disorders .
  • In Vitro-In Silico Correlation: Validate predicted CYP450 inhibition (e.g., CYP3A4) using human liver microsome assays .
  • Dynamic Simulations: Conduct molecular dynamics (MD) simulations (e.g., 100 ns trajectories) to assess protein-ligand stability in physiological conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.